N-methyl-3-phenylpropanamide
Overview
Description
N-methyl-3-phenylpropanamide is an organic compound with the molecular formula C10H13NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-3-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling agent.
Another method involves the reduction of N-methyl-3-phenylpropanonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). This reduction process converts the nitrile group to an amide group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, yielding N-methyl-3-phenylpropanamine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: N-methyl-3-phenylpropanamine.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
N-methyl-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-3-phenylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s amide group can form hydrogen bonds with target molecules, influencing their structure and function.
Comparison with Similar Compounds
N-methyl-3-phenylpropanamide can be compared with other similar compounds, such as:
N-methyl-3-phenylpropanamine: This compound is the reduced form of this compound and contains an amine group instead of an amide group.
3-phenylpropanoic acid: This compound is the carboxylic acid precursor used in the synthesis of this compound.
N-methyl-3-phenylpropanonitrile: This compound is the nitrile precursor used in the reduction method to synthesize this compound.
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGJVMFILBWTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392448 | |
Record name | N-methyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940-43-2 | |
Record name | N-methyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-3-phenylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the isolation of 3-α-glucopyranosyloxy-N-methyl-3-phenylpropanamide from Streptomyces michiganensis?
A1: The discovery of 3-α-glucopyranosyloxy-N-methyl-3-phenylpropanamide (1) from Streptomyces michiganensis is significant for several reasons []. Firstly, Streptomyces species are well-known producers of bioactive compounds, including antibiotics and other pharmaceuticals. Secondly, the presence of a sugar moiety (glucopyranosyl) attached to N-methyl-3-phenylpropanamide suggests potential for improved water solubility and bioavailability compared to the parent compound. This modification could influence its interaction with biological targets and impact its pharmacological properties. Further research is needed to explore the specific bioactivity of this novel glycoside.
Q2: How does the structure of this compound relate to its potential applications in drug discovery?
A2: this compound shares structural similarities with key intermediates used in the synthesis of pharmaceuticals like fluoxetine, tomoxetine, and nisoxetine []. These drugs are selective serotonin reuptake inhibitors (SSRIs) widely prescribed for treating depression and anxiety disorders. The shared structural motif suggests that this compound, or its derivatives, could possess similar biological activity. The development of efficient synthetic routes to obtain enantiomerically pure forms of this compound, as demonstrated through the use of a planar-chiral DMAP derivative catalyst [], is crucial for exploring its therapeutic potential and understanding its interactions with biological targets. This could pave the way for designing novel therapeutics with improved efficacy and safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.